An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-chlorobenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-chlorobenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of 2-bromo-1-(bromomethyl)-4-chlorobenzene and its key isomers. This document provides a comprehensive overview of the chemical's properties, detailed experimental protocols, and its role as a versatile building block in medicinal chemistry.
The precise structure and substitution pattern of aromatic compounds are critical in the design and synthesis of novel therapeutic agents. The compound "2-Bromo-1-(bromomethyl)-4-chlorobenzene" and its isomers are valuable intermediates in organic synthesis, particularly in the field of drug discovery. However, identifying the specific CAS number for "2-Bromo-1-(bromomethyl)-4-chlorobenzene" can be challenging due to the existence of several closely related isomers that are often referred to by various synonyms. This guide will focus on the most prominently documented and commercially available isomer, 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS Number: 66192-24-3) , also known by its synonym 2-Bromo-5-chlorobenzyl bromide . We will also explore the general synthetic pathways applicable to other isomers, providing a broad and practical resource for researchers.
I. Chemical Identity and Physicochemical Properties
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a tri-substituted aromatic compound featuring a benzene ring with bromo, bromomethyl, and chloro substituents. The presence of two different halogen atoms and a reactive benzylic bromide functional group makes it a versatile reagent in synthetic chemistry.[1]
| Property | Value | Reference |
| CAS Number | 66192-24-3 | [1][2] |
| IUPAC Name | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | |
| Synonym | 2-Bromo-5-chlorobenzyl bromide | [1][2] |
| Molecular Formula | C₇H₅Br₂Cl | [2] |
| Molecular Weight | 284.38 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
| InChI Key | UTKGZXVMMFBCJC-UHFFFAOYSA-N | [2] |
II. Synthesis and Reaction Mechanisms
The synthesis of 1-bromo-2-(bromomethyl)-4-chlorobenzene typically involves a multi-step process starting from a readily available precursor. A common synthetic route involves the radical bromination of a substituted toluene.
A plausible precursor for the synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene is 2-bromo-4-chlorotoluene. This intermediate can be synthesized via a Sandmeyer reaction starting from 5-chloro-2-methylaniline.[3]
Experimental Protocol: Synthesis of 2-Bromo-4-chlorotoluene [3]
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To a solution of 5-chloro-2-methylaniline (1.00 mol) in 23% aqueous hydrobromic acid (1200 mL), the mixture is stirred for 20 minutes and then cooled to -5 °C.
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A solution of sodium nitrite (1.00 mol) in water (400 mL) is added dropwise over 1.5 hours, maintaining the temperature at -5 °C to form the diazonium salt.
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The resulting diazonium salt solution is then added in portions to a solution of copper(I) bromide (1.00 mol) in 47% hydrobromic acid (400 mL) at 0 °C.
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The reaction mixture is warmed to 70 °C and stirred for 30 minutes.
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After cooling to room temperature, the product is extracted with methyl tert-butyl ether.
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The combined organic extracts are dried over potassium carbonate and concentrated under reduced pressure.
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The crude product is purified by fractional distillation to yield 2-bromo-4-chlorotoluene as a colorless oil.
The benzylic position of 2-bromo-4-chlorotoluene can be selectively brominated using a radical initiator, such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol: Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
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A solution of 2-bromo-4-chlorotoluene (1 equivalent) in a suitable solvent like carbon tetrachloride is prepared.
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N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.
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The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.
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The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
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The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
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The product can be further purified by recrystallization or column chromatography.
III. Applications in Drug Development
Substituted benzyl halides are fundamental building blocks in medicinal chemistry.[4] The differential reactivity of the aryl bromide and the benzylic bromide in 1-bromo-2-(bromomethyl)-4-chlorobenzene allows for sequential and selective functionalization, making it a valuable precursor for the synthesis of complex molecular scaffolds.[1]
One significant application of this compound is in the synthesis of carbazole derivatives. The carbazole nucleus is a prominent scaffold in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] By utilizing 1-bromo-2-(bromomethyl)-4-chlorobenzene, medicinal chemists can introduce a substituted benzyl moiety onto a carbazole precursor or construct the carbazole ring system itself.[1]
IV. Safety and Handling
Halogenated benzyl bromides are generally classified as lachrymators and are corrosive. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][6]
General Handling Precautions:
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Engineering Controls: Use only in a chemical fume hood.[6]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
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-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from ignition sources.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]
First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
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Skin Contact: Get medical attention immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
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Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
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Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
V. Spectroscopic Characterization
VI. Conclusion
1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3) is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features allow for the strategic construction of complex molecules, particularly those containing a carbazole core. While the specific isomer "2-Bromo-1-(bromomethyl)-4-chlorobenzene" is not well-documented, the synthetic principles and applications discussed for its close isomer provide a strong foundation for researchers working with this class of compounds. Adherence to strict safety protocols is essential when handling these reactive halogenated compounds.
References
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The Chemical Synthesis Versatility of 2-Bromo-4-chlorotoluene. (2026, January 18). Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-1-chloro-4-(chloromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide,... Retrieved from [Link]
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ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters. Retrieved from [Link]
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